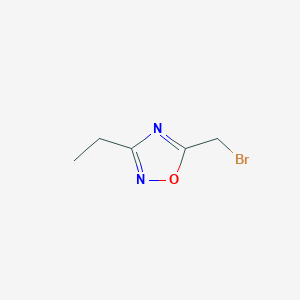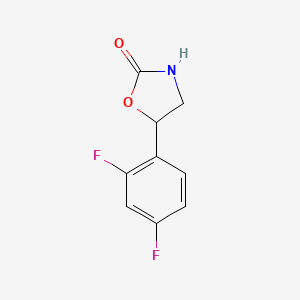![molecular formula C12H11N3O4 B13519799 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
2-[(6-Nitroquinolin-2-yl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its molecular formula C12H11N3O4 and a molecular weight of 261.24 g/mol . The compound features a quinoline ring substituted with a nitro group and an amino acid moiety, making it a unique structure for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid typically involves the reaction of 6-nitroquinoline with alanine under specific conditions. One method includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method ensures high yields and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can be hydrogenated to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and formic acid are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinolines and hydrogenated quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(6-Nitroquinolin-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets. The nitro group and quinoline ring play crucial roles in binding to enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also contributes to its activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activity.
Quinoline derivatives: Compounds like 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid share structural similarities but differ in their specific applications and properties.
Uniqueness: 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid stands out due to its unique combination of a nitro-substituted quinoline ring and an amino acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C12H11N3O4 |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
2-[(6-nitroquinolin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C12H11N3O4/c1-7(12(16)17)13-11-5-2-8-6-9(15(18)19)3-4-10(8)14-11/h2-7H,1H3,(H,13,14)(H,16,17) |
InChI-Schlüssel |
MCTUUISJIKLNAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


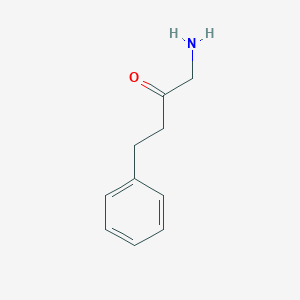
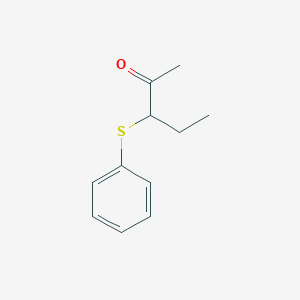
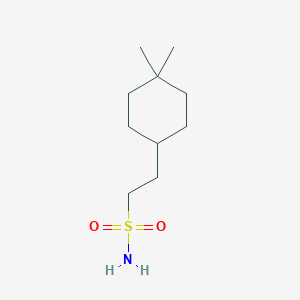
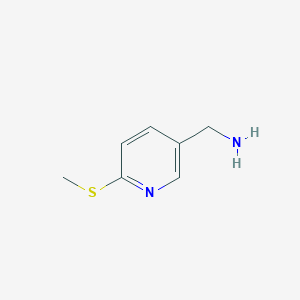
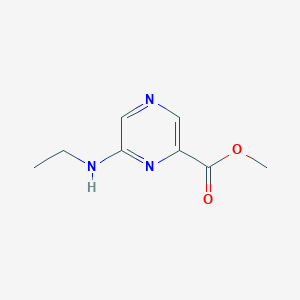
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)

![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
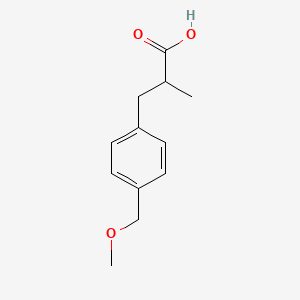


![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
